

2,5-Difluoro-4-iodophenol: A Strategic Halogenated Building Block

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Compound of Interest

Compound Name: 2,5-Difluoro-4-iodophenol

Cat. No.: B14767507

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Executive Summary

2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) is a high-value aromatic intermediate characterized by a unique substitution pattern that merges the metabolic stability of fluorination with the versatile reactivity of an aryl iodide.^[1] Primarily utilized in the synthesis of advanced pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal mesogens, this compound serves as a "linchpin" scaffold. Its 4-iodo position enables high-fidelity cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2,5-difluoro motif modulates pKa, lipophilicity, and metabolic resistance in downstream targets.

This guide provides a comprehensive technical profile, validated synthetic protocols, and handling directives for researchers leveraging this compound in drug discovery and materials science.

Chemical Profile & Properties^{[2][3][4][5][6][7][8]}

The specific arrangement of fluorine atoms at positions 2 and 5 creates an electronic push-pull system that distinctively activates the 4-position for metal-catalyzed cross-coupling while increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues.

Table 1: Physicochemical Specifications

Property	Value	Notes
CAS Number	1355968-31-8	Unique identifier
IUPAC Name	2,5-Difluoro-4-iodophenol	
Molecular Formula	C ₆ H ₃ F ₂ IO	
Molecular Weight	255.99 g/mol	
Appearance	Off-white to pale yellow solid	Darkens upon light exposure (iodine liberation)
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Sparingly soluble in water
Acidity (Predicted pKa)	~7.5 - 8.2	More acidic than phenol (pKa 10) due to electron-withdrawing F atoms
Storage	2–8°C, Protect from Light	Hygroscopic; store under inert gas (Ar/N ₂)

Synthetic Access & Methodology

While **2,5-difluoro-4-iodophenol** is commercially available, in-house preparation is often required for scale-up or fresh batch generation to avoid oxidative degradation. The most robust route involves the regioselective electrophilic iodination of 2,5-difluorophenol.

Core Synthetic Logic

The hydroxyl group (OH) at position 1 is a strong ortho/para activator.^[2] The fluorine atoms at 2 and 5 are weak deactivators but ortho/para directors.^[2]

- Directing Effects: The OH group strongly directs electrophiles to positions 4 and 6.
- Regioselectivity: Position 4 is sterically favored over position 6 (which is flanked by the OH group) and electronically reinforced by the ortho-directing effect of the Fluorine at position 5.
- Result: Iodination proceeds with high selectivity at the 4-position.

Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)

Reagents:

- Substrate: 2,5-Difluorophenol (CAS 2713-31-7)
- Iodinating Agent: N-Iodosuccinimide (NIS)
- Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or TsOH
- Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

- Dissolution: Charge a flame-dried round-bottom flask with 2,5-difluorophenol (1.0 equiv) and anhydrous MeCN (0.5 M concentration).
- Activation: Add TFA (0.1 equiv) and cool the solution to 0°C to suppress over-iodination.
- Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light with aluminum foil.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
- Quench: Quench with saturated aqueous sodium thiosulfate () to remove unreacted iodine (color changes from red/brown to yellow/colorless).
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.[3]
- Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).



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Figure 1: Synthetic pathway for the regioselective preparation of **2,5-difluoro-4-iodophenol** via electrophilic aromatic substitution.

Reactivity & Functionalization[5][13]

The utility of **2,5-difluoro-4-iodophenol** lies in its orthogonal reactivity. The phenolic OH and the aryl iodide can be functionalized independently, allowing this molecule to serve as a core scaffold in library synthesis.

A. The "Iodine Handle" (Cross-Coupling)

The C-I bond is weaker than C-Br or C-Cl, making this compound highly reactive toward oxidative addition with Pd(0). It is an excellent substrate for:

- Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryls. The flanking fluorine atoms may slightly retard oxidative addition compared to non-fluorinated phenols due to electron withdrawal, but the iodine lability compensates for this.
- Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.
- Heck Reaction: Coupling with alkenes for styrene derivatives.

B. The "Phenol Handle" (Nucleophilic Substitution)

The acidity of the OH group allows for mild deprotonation (using

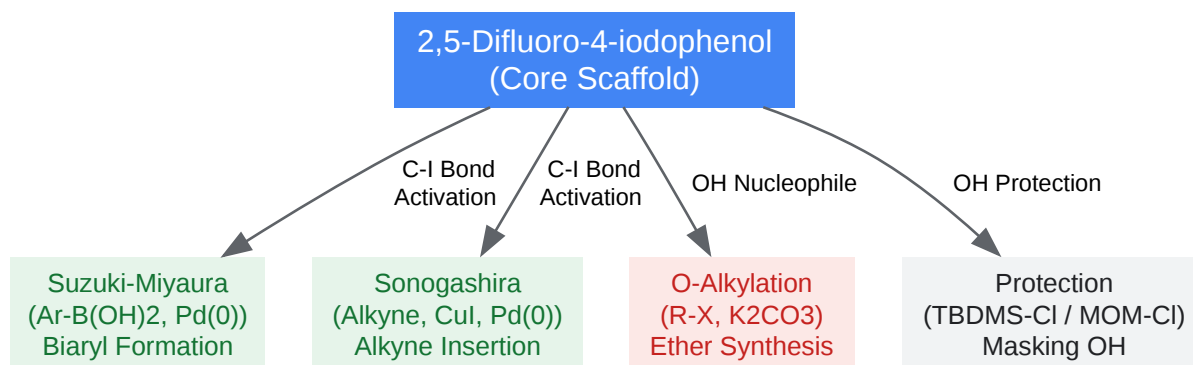
or

).

- Etherification:

reaction with alkyl halides to form ethers.

- Buchwald-Hartwig: If the Iodine is preserved (using specific catalysts), the OH can theoretically participate in C-O coupling, though O-alkylation is standard.



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Figure 2: Divergent reactivity profile. The C-I bond enables carbon skeleton extension, while the OH group allows for solubility modulation or prodrug design.

Application Case Studies

Drug Discovery: Bioisosteres & Metabolic Blocking

In medicinal chemistry, the 2,5-difluoro motif is often employed to block metabolic "soft spots."

- **Metabolic Stability:** The C-F bond is highly resistant to Cytochrome P450 oxidation. Replacing hydrogen with fluorine at the 2 and 5 positions prevents ring hydroxylation at these sites.
- **Electronic Modulation:** The fluorine atoms lower the pKa of the phenol, potentially increasing the fraction of the phenolate anion at physiological pH, which can alter protein binding affinity or membrane permeability.

Material Science: Liquid Crystals

Halogenated phenols are critical precursors for liquid crystalline materials.[4] The high polarizability of the Iodine atom, combined with the dipole moment introduced by the Fluorine

atoms, contributes to the dielectric anisotropy required for mesogenic behavior in LCD technologies.

Handling, Stability & Safety

Safety Data (GHS Classification):

- Signal Word: Warning
- Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Stability & Storage:

- Light Sensitivity: Iodophenols are prone to homolytic cleavage of the C-I bond under UV light, leading to iodine release (discoloration). Store in amber vials.
- Oxidation: Phenols can oxidize to quinones.^[5] Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C for long-term stability.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131349750, **2,5-Difluoro-4-iodophenol**. Retrieved from [\[Link\]](#)

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